molecular formula C13H13FO2 B7894827 4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol

4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7894827
M. Wt: 220.24 g/mol
InChI Key: MOZCIRGXXRLTTK-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C13H13FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position Additionally, the methanol group is attached to a 5-methyl-2-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with 5-methyl-2-furylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and efficiency. Industrial production often employs optimized reaction conditions, including precise temperature control, catalyst concentration, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoro-3-methylbenzaldehyde-(5-methyl-2-furyl)methanol, while reduction could produce 4-fluoro-3-methylphenyl-(5-methyl-2-furyl)methane .

Scientific Research Applications

4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring, as well as the furan moiety, contribute to its reactivity and binding affinity. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol is unique due to the combination of fluoro, methyl, and furan substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c1-8-7-10(4-5-11(8)14)13(15)12-6-3-9(2)16-12/h3-7,13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZCIRGXXRLTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=C(C=C2)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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